molecular formula C17H11NO4S2 B2569122 4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 461682-83-7

4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2569122
CAS No.: 461682-83-7
M. Wt: 357.4
InChI Key: VCILSOIMBYJYTF-ZROIWOOFSA-N
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Description

4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a synthetic organic compound known for its versatile applications in scientific research. It belongs to the thiazolidine family, which includes a variety of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized via a multi-step process:

  • Step 1: : Synthesis of 5-[(4-hydroxyphenyl)methylidene]-2-thioxothiazolidin-4-one through the condensation of thiosemicarbazide and 4-hydroxybenzaldehyde under acidic conditions.

  • Step 2: : Reaction of the intermediate with benzoic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

While specific industrial methods are proprietary, the general process involves large-scale synthesis using optimized reaction conditions for higher yield and purity. Techniques like continuous flow chemistry may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiazolidine ring to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group can be reduced to alcohols.

  • Substitution: : Electrophilic substitution reactions at the benzene ring can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

  • Oxidation: : Sulfoxide, sulfone derivatives.

  • Reduction: : Hydroxy derivatives.

  • Substitution: : Nitro, sulfonic acid derivatives.

Scientific Research Applications

Chemistry

The compound is a valuable intermediate in organic synthesis, providing a scaffold for constructing complex molecules.

Biology

In cell biology, it's used as a probe to study enzyme-substrate interactions due to its reactive functional groups.

Medicine

Its structural motifs are investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.

Industry

Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound interacts with biological targets by forming reversible covalent bonds with amino acid residues in enzymes, modulating their activity. It influences pathways involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

  • 4-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

Unlike its analogs, 4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid possesses a unique combination of functional groups that confer distinct reactivity and biological activity, making it a versatile tool in various scientific fields.

Properties

IUPAC Name

4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S2/c19-13-7-1-10(2-8-13)9-14-15(20)18(17(23)24-14)12-5-3-11(4-6-12)16(21)22/h1-9,19H,(H,21,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCILSOIMBYJYTF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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